Phenethyl phenylacetate

Catalog No.
S539396
CAS No.
102-20-5
M.F
C16H16O2
M. Wt
240.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenethyl phenylacetate

CAS Number

102-20-5

Product Name

Phenethyl phenylacetate

IUPAC Name

2-phenylethyl 2-phenylacetate

Molecular Formula

C16H16O2

Molecular Weight

240.3 g/mol

InChI

InChI=1S/C16H16O2/c17-16(13-15-9-5-2-6-10-15)18-12-11-14-7-3-1-4-8-14/h1-10H,11-13H2

InChI Key

ZOZIRNMDEZKZHM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCOC(=O)CC2=CC=CC=C2

Solubility

Insoluble in water; soluble in oils
1 mL in 4 mL 90% ethanol (in ethanol)

Synonyms

Phenethyl phenylacetate; AI3-20106; AI3 20106; AI320106

Canonical SMILES

C1=CC=C(C=C1)CCOC(=O)CC2=CC=CC=C2

Description

The exact mass of the compound Phenethyl phenylacetate is 240.115 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water; soluble in oils1 ml in 4 ml 90% ethanol (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6676. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Flavorings and Fragrances

Phenethyl phenylacetate is commonly used as a flavoring and fragrance agent due to its pleasant and fruity aroma . It’s mainly used in flower fragrance compositions and as fixatives .

Animal Feed Additive

Phenethyl phenylacetate is used as a flavoring for all animal species . The European Food Safety Authority has conducted an assessment on the safety and efficacy of phenyl ethyl alcohols, phenylacetic acids, related esters, phenoxyacetic acids and related esters (chemical group 15) when used as flavourings for all animal species .

Biocatalysis

Phenethyl phenylacetate can be produced from L-phenylalanine using enzymatic cascades . The enzymatic cascade was cast into an aromatic aldehyde formation module, followed by an aldehyde reduction module, or aldehyde oxidation module, to achieve one-pot biotransformation by using recombinant Escherichia coli . Biotransformation of 50 mM L-Phe produced 6.76 g/L PAA with more than 99% conversion .

Perfumes

Phenethyl phenylacetate is used in some perfumes, as it possesses a honey-like odor even in low concentrations . It’s mainly used in flower fragrance compositions and as fixatives .

Penicillin G Production

Phenethyl phenylacetate is used in the production of Penicillin G . Penicillin G is a natural penicillin that is used as an antibiotic to fight bacteria in the body.

Diclofenac Production

Phenethyl phenylacetate is also used in the production of Diclofenac . Diclofenac is a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammatory diseases such as gout.

Sustainable Bioproduction

Phenethyl phenylacetate can be produced from renewable feedstocks like L-phenylalanine using novel artificial enzyme cascades . This method provides a green, sustainable, and efficient way to produce this chemical .

Brewing Enhancer

Phenethyl phenylacetate can be used to enhance the aromas and flavor of certain beverages, such as rice-flavor Baijiu . This results in higher esters and a lower alcohol ratio .

Production of High-Value Natural Aroma Chemicals

Phenethyl phenylacetate is used in the production of high-value natural aroma chemicals . These chemicals are achieved from renewable feedstock L-phenylalanine with novel artificial enzyme cascades, or from glucose and glycerol with combined artificial enzyme cascades and natural pathway .

Phenethyl phenylacetate is an organic compound characterized by its molecular formula C16H16O2C_{16}H_{16}O_{2} and a CAS registry number of 102-20-5. This compound is an ester formed from phenethyl alcohol and phenylacetic acid, resulting in a structure that combines elements of both aromatic compounds. It is known for its pleasant aroma, often described as floral or fruity, making it a popular ingredient in the fragrance and flavor industries. Phenethyl phenylacetate is typically utilized in perfumes, cosmetics, and food flavorings due to its appealing scent profile .

Phenethyl phenylacetate does not have a known biological function in living organisms. However, its fragrance properties are attributed to its interaction with olfactory receptors in the nose. These receptors are specialized proteins that bind to odor molecules, triggering a signal transduction pathway that leads to the perception of smell []. The lipophilic nature and functional groups within the molecule likely play a role in its affinity for these receptors.

Limited data exists on the specific safety hazards of phenethyl phenylacetate. However, as a general ester, it may exhibit mild eye and skin irritation []. It is recommended to handle the compound with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a well-ventilated workspace.

Typical of esters:

  • Hydrolysis: In the presence of water and an acid or base catalyst, it can be hydrolyzed back into its constituent alcohol and acid.
  • Transesterification: This reaction involves exchanging the alkoxy group of the ester with another alcohol, which can lead to the formation of different esters.
  • Oxidation: Under certain conditions, phenethyl phenylacetate can be oxidized to produce corresponding acids or aldehydes.

These reactions are significant in synthetic organic chemistry and industrial applications where modifying the ester can yield compounds with desired properties .

Research indicates that phenethyl phenylacetate exhibits various biological activities. It has been assessed for its genotoxicity, reproductive toxicity, and local respiratory toxicity, indicating a relatively safe profile for use in consumer products . Additionally, it has been noted for its potential antimicrobial properties, which may be attributed to its structural resemblance to other bioactive compounds. Its pleasant aroma also suggests a role in influencing mood and behavior through olfactory pathways .

Phenethyl phenylacetate can be synthesized through several methods:

  • Esterification Reaction: The most common method involves the reaction of phenethyl alcohol with phenylacetic acid in the presence of an acid catalyst (e.g., sulfuric acid). This method typically requires heating to promote reaction completion.
    Phenethyl Alcohol+Phenylacetic AcidH2SO4Phenethyl Phenylacetate+Water\text{Phenethyl Alcohol}+\text{Phenylacetic Acid}\xrightarrow{\text{H}_2\text{SO}_4}\text{Phenethyl Phenylacetate}+\text{Water}
  • Transesterification: This method involves reacting an existing ester with phenethyl alcohol under appropriate conditions to produce phenethyl phenylacetate.
  • Biocatalytic Methods: Recent studies have explored using lipases as biocatalysts to facilitate the esterification process under mild conditions, promoting environmental sustainability in chemical synthesis .

Phenethyl phenylacetate finds diverse applications across various industries:

  • Fragrance Industry: Due to its floral and fruity aroma, it is widely used in perfumes and scented products.
  • Flavoring Agent: It is employed in food products to impart a sweet, honey-like flavor.
  • Cosmetics: Used in lotions and creams for its scent and potential skin benefits.
  • Pharmaceuticals: Investigated for possible therapeutic effects due to its biological activity.

The compound's versatility makes it valuable across these sectors, enhancing both sensory attributes and functional properties .

Phenethyl phenylacetate shares structural similarities with several other compounds. Here are some notable comparisons:

CompoundStructure CharacteristicsUnique Features
Phenethyl acetateEster of phenethyl alcoholCommonly used as a flavoring agent
Phenylacetic acidCarboxylic acid with a phenyl groupPrecursor for various pharmaceuticals
Benzyl acetateEster of benzyl alcoholKnown for its sweet aroma
Ethyl phenylacetateEster formed from ethyl alcoholUsed primarily in fragrances

Phenethyl phenylacetate stands out due to its specific combination of aromatic groups, which contributes to its unique scent profile compared to similar esters .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Liquid; OtherSolid
Solid
Colourless to slighty yellow liquid or crystalline mass; rose-hyacinth type odou

XLogP3

3.9

Exact Mass

240.115

Density

1.079-1.082

Appearance

Solid powder

Melting Point

26.5 °C
Mp 28 °
28°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5J5OJ7GH15

GHS Hazard Statements

Aggregated GHS information provided by 1874 companies from 9 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 11 of 1874 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 1863 of 1874 companies with hazard statement code(s):;
H411 (97.48%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

56961-74-1
102-20-5

Wikipedia

Phenethyl phenylacetate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

All other chemical product and preparation manufacturing
Miscellaneous manufacturing
Soap, cleaning compound, and toilet preparation manufacturing
Benzeneacetic acid, 2-phenylethyl ester: ACTIVE

Dates

Modify: 2023-08-15
1: Wu Y, Kang Y, Zhang L, Qu D, Cheng X, Feng L. Performance and fouling mechanism of direct contact membrane distillation (DCMD) treating fermentation wastewater with high organic concentrations. J Environ Sci (China). 2018 Mar;65:253-261. doi: 10.1016/j.jes.2017.01.015. Epub 2017 Mar 8. PubMed PMID: 29548396.
2: Zhang L, Liu Q, Pan H, Li X, Guo D. Metabolic engineering of Escherichia coli to high efficient synthesis phenylacetic acid from phenylalanine. AMB Express. 2017 Dec;7(1):105. doi: 10.1186/s13568-017-0407-0. Epub 2017 May 25. PubMed PMID: 28549374; PubMed Central PMCID: PMC5445031.
3: Sustkova-Fiserova M, Jerabek P, Havlickova T, Kacer P, Krsiak M. Ghrelin receptor antagonism of morphine-induced accumbens dopamine release and behavioral stimulation in rats. Psychopharmacology (Berl). 2014 Jul;231(14):2899-908. doi: 10.1007/s00213-014-3466-9. Epub 2014 Feb 15. PubMed PMID: 24531567.
4: Beckmann JS, Siripurapu KB, Nickell JR, Horton DB, Denehy ED, Vartak A, Crooks PA, Dwoskin LP, Bardo MT. The novel pyrrolidine nor-lobelane analog UKCP-110 [cis-2,5-di-(2-phenethyl)-pyrrolidine hydrochloride] inhibits VMAT2 function, methamphetamine-evoked dopamine release, and methamphetamine self-administration in rats. J Pharmacol Exp Ther. 2010 Dec;335(3):841-51. doi: 10.1124/jpet.110.172742. Epub 2010 Aug 30. PubMed PMID: 20805303; PubMed Central PMCID: PMC2993560.
5: Adams TB, Cohen SM, Doull J, Feron VJ, Goodman JI, Marnett LJ, Munro IC, Portoghese PS, Smith RL, Waddell WJ, Wagner BM; Expert Panel of the Flavor and Extract Manufacturers Association. The FEMA GRAS assessment of phenethyl alcohol, aldehyde, acid, and related acetals and esters used as flavor ingredients. Food Chem Toxicol. 2005 Aug;43(8):1179-206. Epub 2005 Jan 26. Review. PubMed PMID: 15950814.
6: Niazi Shahabi H, Bergquist F, Nissbrandt H. An investigation of dopaminergic metabolites in the striatum and in the substantia nigra in vivo utilising radiolabelled L-DOPA and high performance liquid chromatography: a new approach in the search for transmitter metabolites. Neuroscience. 2003;120(2):425-33. PubMed PMID: 12890512.
7: Agradi E, Fico G, Cillo F, Francisci C, Tomè F. Estrogenic activity of phenolic compounds from Nigella damascena evaluated using a recombinant yeast screen. Planta Med. 2001 Aug;67(6):553-5. PubMed PMID: 11509979.
8: Nissbrandt H, Bergquist F, Jonason J, Engberg G. Inhibition of cytochrome P450 2E1 induces an increase in extracellular dopamine in rat substantia nigra: a new metabolic pathway? Synapse. 2001 Jun 15;40(4):294-301. PubMed PMID: 11309845.
9: Lehmann KA, Hunger L, Brandt K, Daub D. [Biotransformation of fentanyl. III. Effect of chronic drug exposure on the distribution, metabolism and excretion in the rat]. Anaesthesist. 1983 Apr;32(4):165-73. German. PubMed PMID: 6881518.
10: Lehmann KA, Weski C, Hunger L, Heinrich C, Daub D. [Biotransformation of fentanyl. II. Acute drug interactions in rats and men (author's transl)]. Anaesthesist. 1982 May;31(5):221-7. German. PubMed PMID: 7103030.
11: Lehmann KA, Möseler G, Daub D. [I. Metabolism by mouse tissue homogenates in vitro (author's transl)]. Anaesthesist. 1981 Sep;30(9):461-6. German. PubMed PMID: 7283112.

Explore Compound Types